1-(naphthalene-2-carbonyl)-octahydro-1H-indole-2-carboxylic acid
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Overview
Description
1-(Naphthalene-2-carbonyl)-octahydro-1H-indole-2-carboxylic acid is a complex organic compound characterized by its naphthalene and indole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(naphthalene-2-carbonyl)-octahydro-1H-indole-2-carboxylic acid typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation of naphthalene with an appropriate acyl chloride in the presence of a Lewis acid catalyst, followed by subsequent reactions to introduce the indole and carboxylic acid functionalities.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and advanced purification techniques such as column chromatography or recrystallization are often employed to achieve large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the naphthalene ring to naphthoquinones or other oxidized derivatives.
Reduction: Reduction reactions can reduce the naphthalene ring or the carboxylic acid group.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the naphthalene and indole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a catalyst are often used.
Substitution: Reagents like bromine (Br₂) for electrophilic substitution and sodium amide (NaNH₂) for nucleophilic substitution are typical.
Major Products Formed:
Oxidation: Naphthoquinones, naphthalene-2,3-diol, etc.
Reduction: Reduced naphthalene derivatives, alcohols, etc.
Substitution: Brominated naphthalene, indole derivatives, etc.
Scientific Research Applications
1-(Naphthalene-2-carbonyl)-octahydro-1H-indole-2-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used as a probe to study biological systems, particularly in understanding enzyme-substrate interactions.
Medicine: Potential therapeutic applications include its use as an intermediate in the synthesis of pharmaceuticals.
Industry: It can be employed in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biological pathways. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
1-(Naphthalene-2-carbonyl)piperazine hydrochloride: Similar in having a naphthalene carbonyl group but differs in the presence of a piperazine ring.
1-Naphthalenecarboxylic acid: Similar in the naphthalene moiety but lacks the indole and carboxylic acid functionalities.
This comprehensive overview highlights the significance of 1-(naphthalene-2-carbonyl)-octahydro-1H-indole-2-carboxylic acid in various scientific fields. Its unique structure and versatile reactivity make it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-(naphthalene-2-carbonyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c22-19(16-10-9-13-5-1-2-6-14(13)11-16)21-17-8-4-3-7-15(17)12-18(21)20(23)24/h1-2,5-6,9-11,15,17-18H,3-4,7-8,12H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXUMVFKWQOPVTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CC(N2C(=O)C3=CC4=CC=CC=C4C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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